molecular formula C15H18N2O4 B11756397 tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

Cat. No.: B11756397
M. Wt: 290.31 g/mol
InChI Key: PWRZGUSUUZCMEQ-LLVKDONJSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amines.

    Substitution: Various substituted carbamates depending on the reagents used.

Mechanism of Action

The mechanism by which tert-Butyl ®-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage is resistant to nucleophilic attack, providing protection to the amine group during various chemical transformations . The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl ®-piperidin-3-ylcarbamate
  • tert-Butyl alcohol

Uniqueness: tert-Butyl ®-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is unique due to its specific structure, which provides steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis .

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

tert-butyl N-[(3R)-2,5-dioxo-3,4-dihydro-1H-1-benzazepin-3-yl]carbamate

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-11-8-12(18)9-6-4-5-7-10(9)16-13(11)19/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,20)/t11-/m1/s1

InChI Key

PWRZGUSUUZCMEQ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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